molecular formula C16H12N2O2S B11532667 Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester CAS No. 71576-06-2

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester

Cat. No.: B11532667
CAS No.: 71576-06-2
M. Wt: 296.3 g/mol
InChI Key: MTXPTQRTULVZAZ-UHFFFAOYSA-N
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Description

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester is a chemical compound with the molecular formula C16H12N2O2S It is known for its unique structure, which includes a thiazole ring and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester typically involves the reaction of 4-phenyl-2-thiazolylamine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to antibacterial or antifungal effects. The thiazole ring and phenyl ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzoyl-4-phenyl-2-thiazolyl)carbamic acid methyl ester
  • N-(5-ethyl-4-phenyl-2-thiazolyl)carbamic acid methyl ester

Uniqueness

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester stands out due to its unique combination of a thiazole ring and a phenyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological activities .

Biological Activity

Carbamic acid, (4-phenyl-2-thiazolyl)-, phenyl ester is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its biological activity. The general structure can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}

This compound's thiazole moiety contributes to its interaction with biological systems, particularly in targeting specific enzymes and receptors.

1. Insecticidal Properties

Research has demonstrated that carbamic acid esters, including this compound, exhibit potent insecticidal activity. For instance, studies indicate that compounds similar to this compound effectively kill various pests such as caterpillars and aphids. In one study, a formulation containing this compound resulted in 100% mortality of Boophilus microplus ticks within two hours of application at specific concentrations .

Concentration Mortality Rate Time to Effect
0.1%100%2 hours
0.05%100%2 hours

This rapid action suggests that the compound could serve as an effective pesticide alternative.

2. Antitumor Activity

The thiazole component of the compound has been linked to anticancer effects. Studies have shown that thiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, certain thiazole-containing compounds displayed IC50 values below 2 µg/mL against specific cancer cell lines, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence the anticancer efficacy.

Compound Cell Line IC50 (µg/mL)
Compound AHT291.61 ± 1.92
Compound BA-4311.98 ± 1.22

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • P-glycoprotein (P-gp) Interaction : The compound exhibits preferential selectivity towards P-gp, an important efflux transporter involved in drug resistance in cancer cells. It stimulates ATPase activity, enhancing drug accumulation within cells .
  • Enzyme Inhibition : The presence of the thiazole ring is crucial for inhibiting enzymes associated with tumor growth and proliferation.

Case Study 1: Insecticidal Efficacy

In a controlled study involving Doralis fabae (black bean aphid), plants treated with a formulation containing carbamic acid esters showed significant reductions in pest populations compared to untreated controls . The results underscore the potential for agricultural applications.

Case Study 2: Anticancer Potential

A series of thiazole derivatives were synthesized and tested for anticancer properties. One derivative showed promising results against breast cancer cell lines with minimal side effects observed in vivo, suggesting a favorable therapeutic index .

Properties

CAS No.

71576-06-2

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

phenyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C16H12N2O2S/c19-16(20-13-9-5-2-6-10-13)18-15-17-14(11-21-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)

InChI Key

MTXPTQRTULVZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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